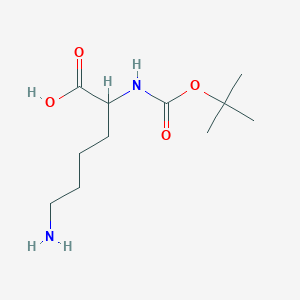
Boc-Lys-OH
描述
Nα-(叔丁氧羰基)-L-赖氨酸: 是赖氨酸氨基酸的衍生物,通常用于肽合成。它以其作为肽和蛋白质合成中构建块的作用而闻名,在其中它充当赖氨酸的保护形式。叔丁氧羰基 (Boc) 基团在化学反应过程中保护赖氨酸的氨基,防止不必要的副反应 .
科学研究应用
作用机制
Nα-(叔丁氧羰基)-L-赖氨酸的作用机制主要涉及它在肽合成中作为受保护氨基酸的作用。Boc 基团保护赖氨酸的氨基,允许对其他官能团进行选择性反应。脱保护后,游离氨基可以参与进一步的化学反应,例如肽键形成 .
生化分析
Biochemical Properties
Boc-Lys-OH interacts with various enzymes, proteins, and other biomolecules. It is a lysine derivative of azocyclic and anthraquinone . As a polypeptide-based heterofunctional linking molecule, this compound can be used as a biomarker reagent .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to participate in binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
准备方法
化学反应分析
反应类型:
常用试剂和条件:
三氟乙酸 (TFA): 用于 Boc 基团的脱保护。
二恶烷中的盐酸: 另一种用于 Boc 脱保护的试剂.
主要形成的产物:
赖氨酸衍生物: 可以合成各种赖氨酸衍生物,包括用于肽合成和作为生物标记试剂的衍生物.
相似化合物的比较
类似化合物:
- Nα-(叔丁氧羰基)-L-丙氨酸
- Nα-(叔丁氧羰基)-L-精氨酸
- Nα-(叔丁氧羰基)-L-组氨酸
独特性: Nα-(叔丁氧羰基)-L-赖氨酸因其独特的结构而独一无二,该结构包括一个带有氨基的长脂肪族侧链。这种结构使其能够参与广泛的化学反应,使其成为肽合成中通用的构建块 .
属性
IUPAC Name |
(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910101 | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-28-6, 2418-95-3, 106719-44-2 | |
| Record name | α-tert-Butoxycarbonyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-tert-Butyloxycarbonyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Boc-Lys-OH in the context of the provided research papers?
A1: this compound primarily serves as a protected building block in peptide synthesis. Its role is highlighted in the development of:
- An Albumin-Binding Prodrug: Researchers incorporated this compound into a peptide linker attached to methotrexate. This linker, containing the sequence D-Ala-Phe-Lys(Boc)-Lys-OH, enables enzymatic cleavage by cathepsin B and plasmin, releasing the active drug in tumor environments.
- Homoarginine-Containing Opioid Peptides: this compound is utilized as a precursor for introducing homoarginine (Har) into neuropeptides. The guanidination of this compound allows for the creation of Har-containing analogs with potentially enhanced resistance to enzymatic degradation.
Q2: How does the structure of this compound facilitate its use in peptide synthesis?
A2: this compound features two key protective groups:
Q3: Beyond its use in peptide synthesis, has this compound been explored for other applications within the provided research?
A3: Yes, one study investigated this compound's potential in creating a dual-function antimicrobial agent: . The aim was to develop a material capable of both germinating Clostridium difficile spores and subsequently destroying the resulting vegetative cells. This compound was modified into its acrylamide derivative with the intention of incorporating a glycine equivalent into a steroidal polymer. This modification aimed to mimic the activity of glycine as a co-germinant for C. difficile spores.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


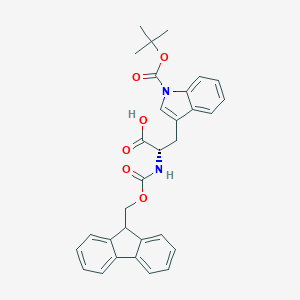
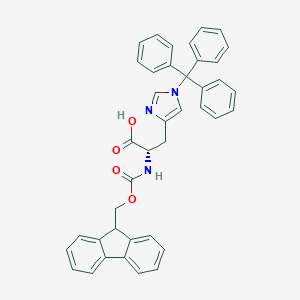
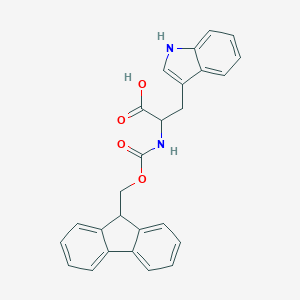

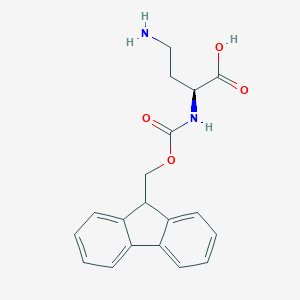

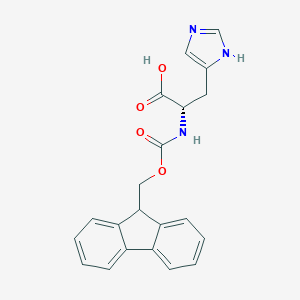
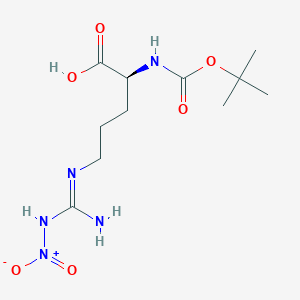
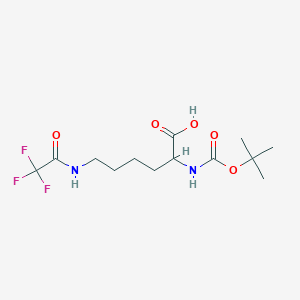
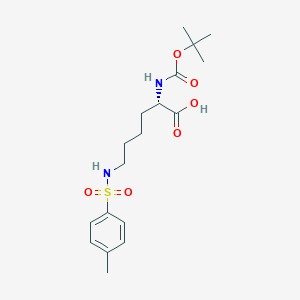
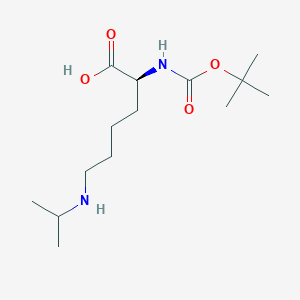
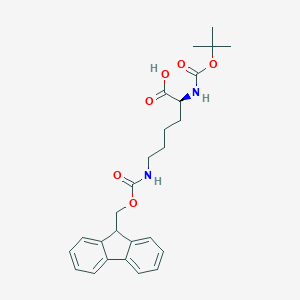
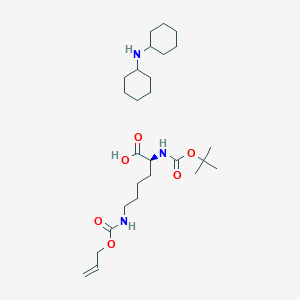
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B557099.png)
